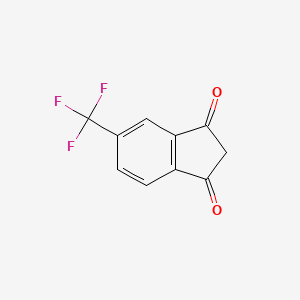
5-(Trifluoromethyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-1H-indene-1,3(2H)-dione: trifluoromethyl indene-1,3-dione , is an organic compound with the following chemical structure:
Structure: C9H3F3O2
This compound features a trifluoromethyl group (-CF₃) attached to an indene ring system
Métodos De Preparación
Synthetic Routes: Several synthetic methods exist for preparing trifluoromethyl indene-1,3-dione. Here are some common approaches:
Trifluoromethylation of Indene Derivatives:
Industrial Production Methods: While industrial-scale production methods for this specific compound may not be well-documented, academic research continues to explore efficient and scalable routes.
Análisis De Reacciones Químicas
Reactivity: Trifluoromethyl indene-1,3-dione can undergo various reactions, including:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: Substituent modifications can occur.
- Other reagents may include metal salts, bases, and transition metal catalysts.
Trifluoromethyltrimethylsilane (TMSCF₃): is commonly used for trifluoromethylation reactions .
Aplicaciones Científicas De Investigación
Trifluoromethyl indene-1,3-dione finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery and development.
Medicine: Investigated for therapeutic properties.
Industry: May serve as a precursor for specialty chemicals.
Mecanismo De Acción
The exact mechanism by which trifluoromethyl indene-1,3-dione exerts its effects depends on its specific applications. It likely interacts with molecular targets and pathways relevant to its intended use.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, further research could explore related structures and their unique features.
Propiedades
Fórmula molecular |
C10H5F3O2 |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)indene-1,3-dione |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)5-1-2-6-7(3-5)9(15)4-8(6)14/h1-3H,4H2 |
Clave InChI |
DWHXPOXJNBTBEL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(C1=O)C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



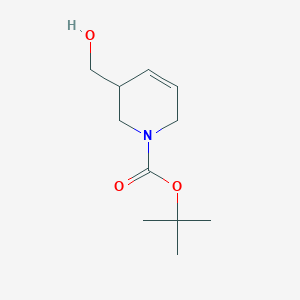


![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)

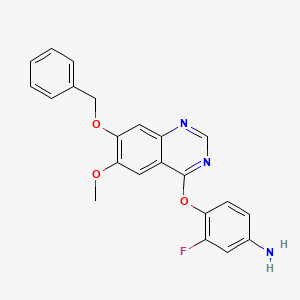
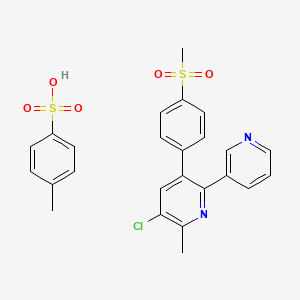
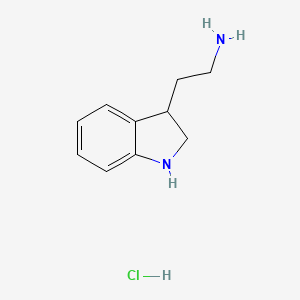
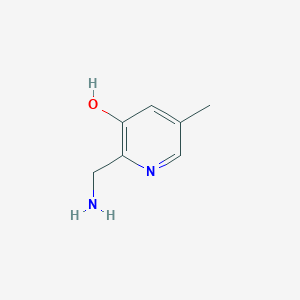
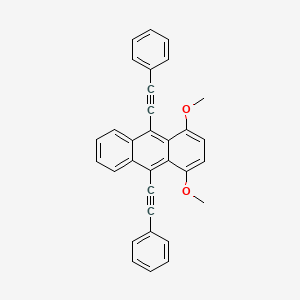
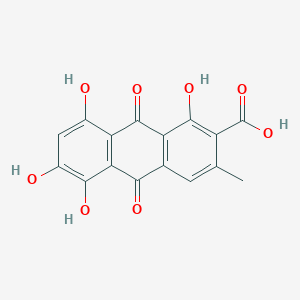
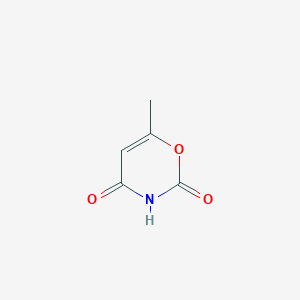
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
